molecular formula C7H8ClN3S2 B1456860 Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate CAS No. 1192814-58-6

Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate

Cat. No.: B1456860
CAS No.: 1192814-58-6
M. Wt: 233.7 g/mol
InChI Key: DUZMBBAWLGCEQE-UHFFFAOYSA-N
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Description

Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate is a chemical compound with the molecular formula C7H8ClN3S2 It is known for its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and a carbonimidodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate typically involves the reaction of 6-chloropyrimidine-4-carbonitrile with dimethylamine and carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carbonimidodithioate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The carbonimidodithioate group can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions but may include different sulfur-containing species.

    Hydrolysis: Products include pyrimidine derivatives and dimethylamine.

Scientific Research Applications

Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The carbonimidodithioate group is particularly reactive, enabling the compound to participate in redox reactions and other chemical processes that influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 6-bromopyrimidin-4-ylcarbonimidodithioate: Similar structure but with a bromine atom instead of chlorine.

    Dimethyl 6-fluoropyrimidin-4-ylcarbonimidodithioate: Similar structure but with a fluorine atom instead of chlorine.

    Dimethyl 6-iodopyrimidin-4-ylcarbonimidodithioate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Dimethyl 6-chloropyrimidin-4-ylcarbonimidodithioate is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with other molecules. The chlorine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound particularly valuable in certain synthetic applications.

Properties

IUPAC Name

N-(6-chloropyrimidin-4-yl)-1,1-bis(methylsulfanyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S2/c1-12-7(13-2)11-6-3-5(8)9-4-10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZMBBAWLGCEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC(=NC=N1)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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